molecular formula C12H16ClNO2 B1397630 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1219979-83-5

1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

Cat. No. B1397630
CAS RN: 1219979-83-5
M. Wt: 241.71 g/mol
InChI Key: FCOQKZXGPZPMQG-UHFFFAOYSA-N
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Description

“1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. It is also known by the synonym "1-(2-(PYRROLIDIN-3-YLOXY)PHENYL)ETHANONE HYDROCHLORIDE" .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is attached to a phenyl group through an ether and a ketone functional group. The hydrochloride indicates the presence of a chloride ion, which likely forms an ionic bond with a protonated nitrogen in the pyrrolidine ring.

Scientific Research Applications

  • Inhibitors of Blood Platelet Aggregation : A compound structurally related to 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets, suggesting potential applications in managing conditions related to blood clotting (Grisar et al., 1976).

  • Anti-cancer Properties : A derivative, namely 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, showed high antiproliferative activity through multiple mechanisms, including DNA intercalation and cell cycle inhibition in the G(2)/M phase, indicating its potential as an anti-cancer agent (Via et al., 2008).

  • Antimicrobial Activity : Several studies have explored the synthesis of compounds structurally similar to 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride and tested their antimicrobial activity against various bacterial strains, showing promise for potential use in treating bacterial infections (Dave et al., 2013); (Wanjari, 2020).

  • Photoremovable Protecting Group for Carboxylic Acids : The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been introduced as a photoremovable protecting group for carboxylic acids, which is crucial in synthetic organic chemistry for protecting sensitive functional groups during chemical reactions (Atemnkeng et al., 2003).

  • Synthesis of Biologically Active Compounds : Research has been conducted on the microwave-assisted synthesis of compounds structurally similar to 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, focusing on their potential as biologically active molecules, particularly in the field of antimicrobial activity (Merugu et al., 2010).

  • Corrosion Inhibition : Certain derivatives of 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride have been studied as corrosion inhibitors, particularly for carbon steel in acidic environments. This highlights their potential application in industrial settings to protect metals from corrosion (Hegazy et al., 2012).

  • DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment : A class of protein kinase inhibitors, including a compound structurally similar to 1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, has been identified for potential use in enhancing the effectiveness of cancer treatments. These inhibitors target a major DNA repair pathway and have shown promise in preclinical studies (Kashishian et al., 2003).

properties

IUPAC Name

1-(2-pyrrolidin-3-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-9(14)11-4-2-3-5-12(11)15-10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQKZXGPZPMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride

CAS RN

1219979-83-5
Record name Ethanone, 1-[2-(3-pyrrolidinyloxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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